molecular formula C9H12N2O2S B2504128 Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate CAS No. 111042-83-2

Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate

Cat. No.: B2504128
CAS No.: 111042-83-2
M. Wt: 212.27
InChI Key: FNEJPONGCIXTPZ-UHFFFAOYSA-N
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Description

Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate ( 111042-83-2) is an organic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . This ester-functionalized aminopyridine is characterized by a molecular structure featuring a methyl propanoate group linked via a sulfanyl bridge to a 3-aminopyridine ring, a configuration that makes it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The compound's specific structure, with both an electron-rich amino group and an electrophilic ester, allows researchers to utilize it in the synthesis of more complex molecules, particularly in constructing heterocyclic scaffolds common in pharmaceutical agents. It is available in various quantities for research purposes, typically as a liquid stored at room temperature . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-(3-aminopyridin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-13-8(12)4-6-14-9-7(10)3-2-5-11-9/h2-3,5H,4,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEJPONGCIXTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

In a nitrogen-protected environment, 3-amino-2-mercaptopyridine reacts with methyl acrylate via a Michael addition mechanism. The thiolate anion attacks the β-carbon of the acrylate, forming the sulfide linkage. Catalytic bases such as triethylamine or potassium carbonate enhance thiol deprotonation, accelerating the reaction.

Example Protocol

  • Reactants : 3-Amino-2-mercaptopyridine (1.0 equiv), methyl acrylate (1.2 equiv)
  • Conditions : Anhydrous DMF, 0–5°C, N₂ atmosphere
  • Catalyst : K₂CO₃ (1.5 equiv)
  • Yield : 72–78% after 12–18 hours

Side reactions, including over-alkylation or oxidation of the thiol, are mitigated by maintaining low temperatures and excluding oxygen.

Esterification Post-Sulfide Formation

An alternative approach synthesizes the sulfide bridge first, followed by esterification of the propanoic acid intermediate. This two-step method avoids handling sensitive acrylate esters.

Thiol-Alkylation with Halogenated Intermediates

3-Amino-2-mercaptopyridine reacts with methyl 3-bromopropanoate in the presence of a base:

$$
\text{3-Amino-2-mercaptopyridine} + \text{MeOOCCH}2\text{CH}2\text{Br} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HBr}
$$

Optimized Conditions

  • Solvent : Dichloromethane or THF
  • Base : Triethylamine (2.0 equiv)
  • Temperature : Room temperature (20–25°C)
  • Yield : 65–70%

This method’s efficiency depends on the purity of the bromopropanoate ester, as impurities can lead to elimination byproducts.

One-Pot Multicomponent Synthesis

Industrial-scale processes favor one-pot methodologies to reduce isolation steps. A patent-derived method combines 3-amino-2-chloropyridine, methyl 3-mercaptopropanoate, and a palladium catalyst:

Catalytic Coupling

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs₂CO₃ (2.0 equiv)
  • Solvent : Toluene, 110°C, 24 hours
  • Yield : 82%

The palladium complex facilitates C–S bond formation via oxidative addition and reductive elimination cycles. While efficient, this method requires rigorous catalyst removal during purification.

Comparative Analysis of Synthetic Routes

Method Reactants Conditions Yield Advantages Limitations
Nucleophilic Coupling 3-Amino-2-mercaptopyridine, methyl acrylate K₂CO₃, DMF, 0–5°C 72–78% Short reaction time, minimal byproducts Sensitivity to oxygen and moisture
Thiol-Alkylation Methyl 3-bromopropanoate Et₃N, CH₂Cl₂, 25°C 65–70% Avoids acrylate handling Lower yield due to competing elimination
Palladium-Catalyzed 3-Amino-2-chloropyridine, methyl 3-mercaptopropanoate Pd(OAc)₂, Cs₂CO₃, 110°C 82% High yield, scalable Costly catalysts, complex purification

Critical Considerations in Process Design

Purification Challenges

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound but is impractical for large-scale production.
  • Crystallization : Recrystallization from ethanol/water (1:1) achieves >95% purity, though yields drop to 60–65% due to solubility issues.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticoagulant Properties

Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate has been identified as a potential anticoagulant. It functions by inhibiting carboxypeptidase U, which is involved in thrombus formation. The compound has shown promise in preventing various thrombotic conditions, including:

  • Myocardial Infarction
  • Transient Ischemic Attacks
  • Deep Vein Thrombosis

The ability of this compound to inhibit thrombus formation suggests that it could be developed further for therapeutic use in cardiovascular diseases .

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties, particularly against certain cell lines. Research involving various derivatives of similar compounds has demonstrated antiproliferative activity against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC₅₀ values indicating significant potency .

Case Study: Anticoagulant Efficacy

A study focused on the anticoagulant properties of similar compounds demonstrated that modifications to the molecular structure could enhance efficacy against thrombus formation. The findings suggest that this compound could be optimized for better therapeutic outcomes .

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in cancerous cells. For instance, a derivative exhibited an IC₅₀ value as low as 1.9 µg/mL against HCT116 cells, indicating a strong potential for development into a therapeutic agent .

Summary Table of Applications

ApplicationDescriptionPotential Conditions Treated
AnticoagulantInhibits carboxypeptidase U; prevents thrombus formationMyocardial infarction, deep vein thrombosis
AnticancerExhibits antiproliferative activity against cancer cell linesColon cancer, breast cancer

Mechanism of Action

The mechanism of action of Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors due to its amino and sulfanyl groups, which can form hydrogen bonds and other interactions with biological macromolecules. The ester group can also undergo hydrolysis, releasing the active sulfanyl derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate with structurally related compounds:

Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Key Properties/Activities
This compound 111042-83-2 C₉H₁₂N₂O₂S 212.27 3-Aminopyridinyl, sulfanyl, methyl ester Liquid N/A (SDS not available)
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate N/A C₉H₁₁FN₂O₂ 210.20 2-Amino-5-fluoropyridinyl, methyl ester N/A Potential cholinesterase inhibitor
Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate CID 60726933 C₉H₁₀ClNO₂S 231.70 6-Chloropyridinyl, sulfanyl, methyl ester N/A Higher lipophilicity due to Cl substituent
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate 178870-15-0 C₁₆H₁₇NO₃S 303.38 2-Aminophenyl, hydroxyl, phenyl, methyl ester N/A Enhanced steric bulk; possible biological activity
3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate N/A C₁₆H₁₁F₆N₃O₂ 391.27 Trifluoromethyl groups, pyridinyl, keto ester Solid (assumed) High electron-withdrawing character; 91% synthesis yield
Methyl 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate 1279207-13-4 C₁₄H₁₅NO₄ 261.27 Methoxyquinolinone, methyl ester N/A Extended aromatic system; potential fluorescence

Structural and Functional Analysis

Substituent Effects on Reactivity and Bioactivity The 3-aminopyridinyl group in the target compound provides electron-donating character, enhancing nucleophilicity at the sulfur atom. The trifluoromethyl-substituted derivative (EP 4374877) exhibits strong electron-withdrawing properties, which may improve metabolic stability in pharmaceutical applications . The quinolinone derivative (CAS 1279207-13-4) features a fused aromatic system, likely increasing planarity and π-π stacking interactions, relevant in materials science or enzyme inhibition .

Synthetic Routes The target compound and its analogs (e.g., methyl 3-(substituted amino)propanoates) are synthesized via Michael addition of methyl acrylate to amine derivatives, followed by functionalization (e.g., hydrazinolysis) . For example, substituting 3-aminopyridine with 2-amino-5-fluoropyridine would yield the fluorinated analog .

Physicochemical Properties The liquid state of the target compound contrasts with solid derivatives like the trifluoromethyl-containing analog, where crystallinity is enhanced by rigid substituents . Molecular weight variations influence solubility; the quinolinone derivative (261.27 g/mol) may exhibit lower aqueous solubility compared to the target (212.27 g/mol) due to increased hydrophobicity .

Biological and Industrial Relevance Compounds with amino groups (e.g., target, 178870-15-0) are often explored as enzyme inhibitors (e.g., cholinesterase), while halogenated variants (e.g., CID 60726933) may serve as intermediates in agrochemicals . The trifluoromethyl derivative’s high synthetic yield (91%) highlights its utility in scalable pharmaceutical production .

Biological Activity

Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a sulfanyl group linked to an aminopyridine, which may contribute to its biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure

The chemical structure of this compound can be represented as follows:

C1H1O2SC1H1N1C5H6\text{C}_1\text{H}_1\text{O}_2\text{S}\text{C}_1\text{H}_1\text{N}_1\text{C}_5\text{H}_6

This structure includes:

  • A methyl ester group.
  • A propanoate backbone.
  • A sulfanyl group attached to a pyridine ring.

Physical Properties

The compound is classified under various categories based on its chemical structure. It is important to note that it may exhibit properties such as skin irritation and eye damage, indicating the need for careful handling in laboratory settings .

This compound's mechanism of action is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfanyl group may enhance the compound's ability to form hydrogen bonds and interact with biological macromolecules, potentially leading to inhibition or modulation of their activity.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of methyl esters have shown significant antiproliferative effects against various cancer cell lines, including colon cancer cells (HCT116) . The IC50 values for these compounds ranged from 0.12 mg/mL to 0.81 mg/mL, suggesting that this compound may possess comparable activity.

CompoundIC50 (mg/mL)
Methyl 3-(4-chlorophenyl) propanoate0.12
Methyl 3-(4-chlorophenyl) propanoate0.81

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have been noted for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression . The presence of the aminopyridine moiety may enhance binding affinity towards these enzymes.

Study on Antiproliferative Effects

In a study focused on the synthesis and evaluation of various methyl ester derivatives, researchers found that several compounds exhibited significant antiproliferative activity against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Mechanistic Studies

Another research effort involved molecular docking studies that elucidated the interactions between methyl esters and specific protein targets. These studies revealed that compounds similar to this compound could bind effectively to active sites of enzymes involved in cancer metabolism .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate with high purity and yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, a two-step approach can be adapted from analogous pyridine derivatives:

Thiolation: React 3-aminopyridine-2-thiol with methyl acrylate under basic conditions (e.g., NaOH in methanol) to form the thioether linkage.

Esterification: Use anhydrous magnesium sulfate to dry intermediates and minimize hydrolysis.
Key parameters:

  • pH control (adjust to ~3 post-reaction to stabilize the product).
  • Solvent selection (methanol or ethyl acetate for separation).
    Yield optimization (>90%) is achievable via stepwise monitoring using LCMS (e.g., m/z 393 [M+H]+ observed in similar esters) .

Basic: How can the crystal structure of this compound be determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Crystallization: Grow crystals via slow evaporation in hexane/ethyl acetate (9:1 ratio).

Data collection: Use a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å).

Refinement: Employ SHELXL for small-molecule refinement.
Example crystallographic parameters from a related compound (monoclinic P21/n space group):

ParameterValue
a (Å)4.9146
b (Å)26.5065
c (Å)14.0900
β (°)94.645
V (ų)1829.5
Validate using the CIF file and check for disorder (common in sulfanyl groups) .

Advanced: How can researchers resolve contradictions in crystallographic data for sulfanyl-containing propanoates?

Methodological Answer:
Contradictions often arise from disordered sulfur atoms or twinned crystals . Mitigation strategies:

High-resolution data: Collect at low temperature (100 K) to reduce thermal motion.

Validation tools: Use PLATON or SHELXLE to analyze symmetry and twinning.

Hydrogen bonding analysis: Map intermolecular interactions (e.g., N–H···O or S···π contacts) to confirm packing stability.
For example, a related compound showed intermolecular N–H···O bonds (2.87 Å) stabilizing the lattice, overriding initial disorder misinterpretations .

Advanced: What computational approaches are suitable for modeling the electronic properties of this compound?

Methodological Answer:

DFT calculations: Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Focus on the sulfanyl group’s electron-withdrawing effects.

Molecular docking: Simulate binding to biological targets (e.g., enzymes with pyridine-binding pockets) using AutoDock Vina.

ADMET prediction: Employ SwissADME to assess bioavailability (e.g., LogP ~1.5 for similar esters) .

Advanced: How can researchers validate the biological activity of this compound in medicinal chemistry applications?

Methodological Answer:

In vitro assays: Test inhibition of kinases or proteases (common targets for pyridine derivatives). Use fluorescence-based assays (IC50 determination).

Metabolic stability: Perform microsomal stability tests (e.g., human liver microsomes) with LCMS quantification.

Structure-activity relationship (SAR): Synthesize analogs (e.g., replacing the methyl ester with ethyl or modifying the pyridine substituents) to identify critical functional groups.
A related compound, Methyl 2-amino-3-(3-methylsulfonylphenyl)propanoate, showed neuroprotective activity via glutamate receptor modulation, suggesting similar pathways for this compound .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR: 1H NMR (DMSO-d6) should show signals for the aminopyridine ring (δ 6.8–8.2 ppm), methyl ester (δ 3.6 ppm), and sulfanyl protons (δ 2.9–3.1 ppm).
  • FT-IR: Confirm ester C=O (1720–1740 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹).
  • LCMS/HPLC: Use a C18 column (0.29 min retention time under SQD-FA50 conditions) with [M+H]+ ion monitoring .

Advanced: How can synthetic byproducts or impurities be identified and quantified?

Methodological Answer:

HPLC-MS/MS: Detect trace impurities (e.g., unreacted thiol or ester hydrolysis products).

NMR spiking: Add reference standards (e.g., methyl propanoate) to distinguish overlapping signals.

X-ray powder diffraction (XRPD): Compare experimental patterns with simulated data from SC-XRD to detect polymorphic impurities .

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